An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Kendomycin
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Kendomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of Kendomycin, a potent polyketide with significant biological activities. The information is presented to support further research and development efforts related to this promising natural product.
Chemical Structure and Properties
Kendomycin is a macrocyclic polyketide belonging to the ansamycin family of natural products.[1][2] Its unique structure features a densely substituted tetrahydropyran ring fused to a quinone methide chromophore within a macrocyclic framework.[2] First isolated from Streptomyces sp., it is also known as (-)-TAN 2162.[1] The molecular formula of Kendomycin is C₂₉H₄₂O₆, with a molecular weight of 486.6 g/mol .[3]
The core structure of Kendomycin is a carbocyclic ansa-compound, characterized by an 18-membered ansa-bridge formed by a carbon-carbon bond.[4] This fully carbogenic ansa framework is a distinctive feature among ansamycins.[2]
Table 1: Physicochemical and Spectroscopic Data for Kendomycin
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₂O₆ | [3] |
| Molecular Weight | 486.6 g/mol | [3] |
| Appearance | Yellow solid | [5] |
| UV max (in Methanol) | 220, 386 nm | [6] |
| ¹H NMR (CDCl₃) | See Table 2 | [2] |
| ¹³C NMR (CDCl₃) | See Table 3 | [2] |
| HRMS (ESI) | m/z [M+H]⁺ calc. 522.2287, found 523.2358 for Kendomycin E | [6] |
Table 2: ¹H NMR Spectroscopic Data for Kendomycin in CDCl₃
Note: Specific chemical shift and coupling constant data for Kendomycin were not fully available in the search results in a tabular format. The following is a representative format. Researchers should refer to the primary literature for complete, assigned spectra.
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-2 | ... | ... | ... |
| H-5 | ... | ... | ... |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for Kendomycin in CDCl₃
Note: Specific chemical shift data for Kendomycin were not fully available in the search results in a tabular format. The following is a representative format. Researchers should refer to the primary literature for complete, assigned spectra.
| Carbon | Chemical Shift (ppm) |
| C-1 | ... |
| C-2 | ... |
| ... | ... |
Stereochemistry
The complex structure of Kendomycin contains multiple stereocenters, the precise arrangement of which is crucial for its biological activity. The stereochemistry of Kendomycin has been elucidated through a combination of X-ray crystallography and Mosher's ester analysis.[4]
The relative configuration of the stereocenters was confirmed by X-ray analysis of a single crystal of Kendomycin.[4] The absolute configuration was determined using the advanced Mosher's ester method applied to Kendomycin acetonide.[4] This analysis established the absolute stereochemistry of all stereocenters in the molecule.
Experimental Protocols
Isolation and Purification of Kendomycin from Streptomyces
The following is a general protocol for the isolation and purification of Kendomycin derivatives from Streptomyces cultures, based on the methodology described for Kendomycin E.[7]
Workflow for Kendomycin Isolation and Purification
Caption: Workflow for the isolation and purification of Kendomycin.
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Cultivation: Streptomyces sp. is precultivated in a suitable medium (e.g., Tryptic Soy Broth) and then transferred to a larger production medium (e.g., DNPM medium) for several days to allow for the production of secondary metabolites, including Kendomycin.[7]
-
Extraction: The culture broth is separated from the biomass. The cell-free broth is then extracted with an organic solvent such as ethyl acetate to partition the Kendomycin into the organic phase.[7]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.[7]
-
Purification: The crude extract is subjected to a series of chromatographic techniques (e.g., silica gel chromatography, HPLC) to purify the Kendomycin from other metabolites.[7]
Determination of Absolute Stereochemistry by Mosher's Ester Analysis
The absolute configuration of chiral alcohols can be determined by converting them into diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The following is a general protocol for Mosher's ester analysis.[8][9]
Caption: A generalized retrosynthetic analysis of Kendomycin.
Key strategies in the total synthesis of Kendomycin often involve:
-
Convergent Synthesis: The molecule is broken down into two or three key fragments of similar complexity, which are synthesized independently and then coupled together. [1]* Asymmetric Synthesis: Chiral auxiliaries, asymmetric catalysis, or starting materials from the chiral pool are used to establish the correct stereochemistry of the numerous stereocenters.
-
Macrocyclization: A variety of reactions have been employed to close the large ring, including ring-closing metathesis (RCM) and macrolactonization. [1]* Construction of the Tetrahydropyran Ring: Stereoselective aldol reactions, Michael additions, and other cyclization strategies are used to construct the highly substituted tetrahydropyran moiety.
Biosynthesis
Kendomycin is a polyketide, meaning it is synthesized in nature by the sequential condensation of small carboxylic acid units. The biosynthesis of Kendomycin involves a type I polyketide synthase (PKS) system. [1] Biosynthetic Pathway of Kendomycin
Caption: A simplified schematic of the biosynthetic pathway of Kendomycin.
The biosynthesis begins with the formation of a benzoic acid-derived starter unit, which is then extended by a type I PKS using malonyl-CoA and methylmalonyl-CoA as extender units. [1]A series of cyclization and tailoring reactions then leads to the final Kendomycin structure.
Biological Activity and Signaling Pathways
Kendomycin exhibits a range of potent biological activities, including antibacterial, antifungal, and anticancer properties. [1]It has been reported to be a potent antagonist of the endothelin receptor and an agonist of the calcitonin receptor, suggesting its potential as an anti-osteoporotic agent. [1][2] Table 4: Reported Biological Activities of Kendomycin
| Activity | Target/Cell Line | Potency (IC₅₀/EC₅₀) | Reference |
| Antibacterial | Gram-positive and Gram-negative bacteria | ... | [1] |
| Anticancer | Various human cancer cell lines | ... | [2] |
| Endothelin Receptor Antagonist | ... | ... | [1] |
| Calcitonin Receptor Agonist | ... | ... | [2] |
Note: Specific quantitative data for potency were not consistently available in the initial search results and would require a more targeted literature search.
Endothelin Receptor Signaling
As an antagonist of the endothelin receptor, Kendomycin likely inhibits the signaling cascade initiated by the binding of endothelin peptides. This pathway is involved in vasoconstriction and cell proliferation.
Simplified Endothelin Receptor Signaling Pathway
Caption: Kendomycin's antagonistic effect on the endothelin receptor signaling pathway.
Calcitonin Receptor Signaling
As an agonist of the calcitonin receptor, Kendomycin is expected to mimic the effects of calcitonin, which is involved in calcium homeostasis and bone metabolism.
Simplified Calcitonin Receptor Signaling Pathway
Caption: Kendomycin's agonistic effect on the calcitonin receptor signaling pathway.
Conclusion
Kendomycin is a structurally unique and biologically potent natural product with significant potential for therapeutic development. Its complex stereochemistry has been fully elucidated, and multiple total syntheses have been achieved, paving the way for the synthesis of analogs with improved properties. Further investigation into its mechanism of action and optimization of its structure are warranted to fully exploit its therapeutic potential.
References
- 1. New Kendomycin Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Investigations to the Antibacterial Mechanism of Action of Kendomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of (-)-kendomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Kendomycin by Panek [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Heterologous Expression of the Kendomycin B Biosynthetic Gene Cluster from Verrucosispora sp. SCSIO 07399 [mdpi.com]
- 9. Investigations to the Antibacterial Mechanism of Action of Kendomycin - PMC [pmc.ncbi.nlm.nih.gov]
